(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound contains several functional groups including a methylthio group , a phenyl ring , a piperazine ring , and a triazolo-pyrimidine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cycloaddition reactions . For instance, 1,2,4-triazoles can be synthesized using 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The compound’s structure is characterized by the presence of a triazolo-pyrimidine ring , which is a fused ring system containing a triazole ring and a pyrimidine ring . This type of structure is common in many biologically active compounds .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the triazole ring is known to participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a triazole ring could contribute to its ability to form hydrogen bonds, which could influence its solubility and binding to biological targets .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-7-9-17(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)18-5-3-4-6-19(18)32-2/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOJZKCCSFVKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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